molecular formula C10H13FN2O B3212618 2-Amino-N-(4-fluoro-2-methylphenyl)propanamide CAS No. 1104919-88-1

2-Amino-N-(4-fluoro-2-methylphenyl)propanamide

Cat. No. B3212618
CAS RN: 1104919-88-1
M. Wt: 196.22 g/mol
InChI Key: VWIJYTLNVUJJLI-UHFFFAOYSA-N
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Description

2-Amino-N-(4-fluoro-2-methylphenyl)propanamide, also known as FAMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. FAMP is a derivative of 4-fluoroamphetamine (4-FA), a synthetic compound that has been used as a recreational drug. However, FAMP is not intended for human consumption and is only used in a laboratory setting for research purposes.

Mechanism of Action

2-Amino-N-(4-fluoro-2-methylphenyl)propanamide works by inhibiting the reuptake of dopamine and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a positive effect on mood and cognitive function. 2-Amino-N-(4-fluoro-2-methylphenyl)propanamide also has antioxidant properties, which can help protect neurons from oxidative stress and damage.
Biochemical and Physiological Effects
2-Amino-N-(4-fluoro-2-methylphenyl)propanamide has been shown to have a range of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, improved cognitive function, and decreased anxiety-like behavior. 2-Amino-N-(4-fluoro-2-methylphenyl)propanamide has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Amino-N-(4-fluoro-2-methylphenyl)propanamide in lab experiments is its high potency and selectivity for dopamine and serotonin reuptake inhibition. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognitive function. However, 2-Amino-N-(4-fluoro-2-methylphenyl)propanamide is not without its limitations. It has a relatively short half-life and can be rapidly metabolized in the body, which can make it difficult to study its long-term effects.

Future Directions

There are several areas of future research that could be explored with 2-Amino-N-(4-fluoro-2-methylphenyl)propanamide. One potential avenue is the development of new treatments for neurological disorders such as Parkinson's disease and depression. 2-Amino-N-(4-fluoro-2-methylphenyl)propanamide has shown promise in animal studies and could be further investigated as a potential therapeutic agent. Another area of research is in the study of the mechanisms underlying the neuroprotective effects of 2-Amino-N-(4-fluoro-2-methylphenyl)propanamide. Understanding these mechanisms could lead to the development of new treatments for neurodegenerative diseases. Finally, 2-Amino-N-(4-fluoro-2-methylphenyl)propanamide could be further studied as a tool for understanding the role of dopamine and serotonin in behavior and cognitive function.

Scientific Research Applications

2-Amino-N-(4-fluoro-2-methylphenyl)propanamide has been studied extensively for its potential applications in medicine and pharmacology. One of the primary areas of research is in the development of new treatments for neurological disorders such as Parkinson's disease and depression. 2-Amino-N-(4-fluoro-2-methylphenyl)propanamide has been shown to have neuroprotective effects and can increase the levels of neurotransmitters such as dopamine and serotonin in the brain.

properties

IUPAC Name

2-amino-N-(4-fluoro-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-6-5-8(11)3-4-9(6)13-10(14)7(2)12/h3-5,7H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIJYTLNVUJJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(4-fluoro-2-methylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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